molecular formula C13H9ClN2 B074429 4-chloro-2-phenyl-1H-benzimidazole CAS No. 71635-98-8

4-chloro-2-phenyl-1H-benzimidazole

Cat. No. B074429
CAS RN: 71635-98-8
M. Wt: 228.67 g/mol
InChI Key: QCPLGVDMLXCVCP-UHFFFAOYSA-N
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Description

4-chloro-2-phenyl-1H-benzimidazole is a chemical compound with the molecular formula C13H9ClN2. It is a heterocyclic aromatic organic compound that has a benzene ring fused with an imidazole ring. This compound has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture.

Mechanism Of Action

The mechanism of action of 4-chloro-2-phenyl-1H-benzimidazole is not fully understood. However, it has been proposed that the compound exerts its biological activities through various mechanisms, including inhibition of DNA synthesis, disruption of cytoskeletal structures, and modulation of signaling pathways. It has been shown to interact with various molecular targets, such as tubulin, DNA, and enzymes involved in cell signaling pathways.

Biochemical And Physiological Effects

4-chloro-2-phenyl-1H-benzimidazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells and to suppress the production of pro-inflammatory cytokines in inflammatory diseases. In addition, it has been shown to have antioxidant and neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-chloro-2-phenyl-1H-benzimidazole in lab experiments is its broad spectrum of biological activities. It has been found to exhibit antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties, which makes it a versatile compound for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in some experimental settings.

Future Directions

There are several future directions for research on 4-chloro-2-phenyl-1H-benzimidazole. One area of interest is the development of novel derivatives with improved biological activities and reduced toxicity. Another area of interest is the elucidation of the molecular mechanisms underlying the biological activities of this compound. Further studies are also needed to explore its potential applications in various fields, including material science and agriculture. Finally, more research is needed to evaluate the safety and efficacy of this compound in preclinical and clinical studies.

Synthesis Methods

The synthesis of 4-chloro-2-phenyl-1H-benzimidazole can be achieved through various methods. One of the most common methods is the reaction of o-phenylenediamine with 4-chlorobenzaldehyde in the presence of a catalyst, such as glacial acetic acid or concentrated sulfuric acid. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification by recrystallization.

Scientific Research Applications

4-chloro-2-phenyl-1H-benzimidazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. It has been shown to inhibit the growth of various pathogenic microorganisms, such as bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells and to suppress the production of pro-inflammatory cytokines in inflammatory diseases.

properties

CAS RN

71635-98-8

Product Name

4-chloro-2-phenyl-1H-benzimidazole

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

IUPAC Name

4-chloro-2-phenyl-1H-benzimidazole

InChI

InChI=1S/C13H9ClN2/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H,(H,15,16)

InChI Key

QCPLGVDMLXCVCP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3Cl

Origin of Product

United States

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